molecular formula C7H12N2 B6250740 4-methyl-5-(propan-2-yl)-1H-pyrazole CAS No. 305860-75-7

4-methyl-5-(propan-2-yl)-1H-pyrazole

Cat. No. B6250740
CAS RN: 305860-75-7
M. Wt: 124.2
InChI Key:
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Description

4-methyl-5-(propan-2-yl)-1H-pyrazole, also known as 4M5P, is an organic compound containing a pyrazole ring with a methyl and propyl substituent. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 77-78 °C. This compound is of interest to organic chemists due to its potential applications in both organic synthesis and medicinal chemistry.

Scientific Research Applications

4-methyl-5-(propan-2-yl)-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other organic compounds. In addition, this compound has been used as a model compound for studying the mechanism of enzyme-catalyzed reactions and for studying the structure-activity relationships of drugs.

Mechanism of Action

The mechanism of action of 4-methyl-5-(propan-2-yl)-1H-pyrazole is not well understood. However, it is known that this compound can act as an inhibitor of certain enzymes and can interact with proteins and other biological molecules. It has been shown to interact with the active sites of enzymes, which can lead to inhibition of enzyme activity. In addition, this compound has been shown to have antioxidant activity, which could be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to interact with proteins and other biological molecules and to inhibit certain enzymes. In addition, this compound has been shown to have antioxidant activity, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-methyl-5-(propan-2-yl)-1H-pyrazole in laboratory experiments is that it is relatively easy to synthesize. In addition, it is chemically stable and has a wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, it has low solubility in water and is not very soluble in polar solvents. In addition, it is not very stable in the presence of bases or acids.

Future Directions

There are a number of potential future directions for research on 4-methyl-5-(propan-2-yl)-1H-pyrazole. These include further investigation into the biochemical and physiological effects of this compound, as well as the development of new synthetic methods for its synthesis. Additionally, further research could be done to explore the potential applications of this compound in medicinal chemistry and drug design. Other potential future directions include the development of new catalysts based on this compound and the study of its structure-activity relationships.

Synthesis Methods

4-methyl-5-(propan-2-yl)-1H-pyrazole can be synthesized from ethylacetoacetate and hydrazine hydrate in the presence of a base. This reaction proceeds through a cyclization of the starting materials to form the pyrazole ring. The reaction is conducted in a solvent such as dichloromethane or toluene and is typically heated to 70-80 °C. The yield of this compound is typically around 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-5-(propan-2-yl)-1H-pyrazole involves the reaction of 4-methyl-1H-pyrazole with propan-2-yl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-1H-pyrazole", "propan-2-yl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-methyl-1H-pyrazole to a reaction flask", "Add propan-2-yl bromide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

305860-75-7

Molecular Formula

C7H12N2

Molecular Weight

124.2

Purity

95

Origin of Product

United States

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